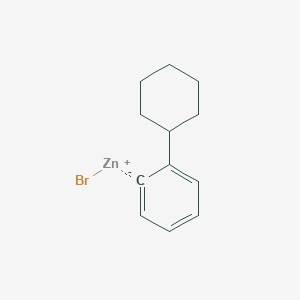

2-(Cyclohexyl)phenylZinc bromide

Description

This article provides a detailed analysis of the chemical compound 2-(Cyclohexyl)phenylzinc bromide, examining its place within organozinc chemistry and its potential significance in modern organic synthesis.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H15BrZn |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

bromozinc(1+);cyclohexylbenzene |

InChI |

InChI=1S/C12H15.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |

InChI Key |

UAYLQYFICGOIGP-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=[C-]2.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexyl Phenylzinc Bromide

Direct Insertion Strategies

The direct insertion of zinc metal into the carbon-bromine bond of 2-bromo-1-cyclohexylbenzene is a primary and atom-economical route to 2-(Cyclohexyl)phenylzinc bromide. researchgate.net The success of this heterogeneous reaction is highly dependent on the activation state of the zinc metal, the solvent system employed, and the tolerance of other functional groups within the substrate.

Commercially available zinc powder is often coated with an oxide layer that passivates the surface and impedes its reaction with organic halides. acs.org Therefore, activation of the zinc is a critical first step to ensure efficient insertion.

Lithium Chloride (LiCl): The use of lithium chloride in conjunction with zinc powder in tetrahydrofuran (B95107) (THF) has been shown to be a highly effective method for preparing a wide range of functionalized aryl- and heteroarylzinc reagents. organic-chemistry.org The presence of LiCl significantly accelerates the reaction, allowing for preparations at ambient or moderately elevated temperatures (25-50°C). organic-chemistry.org The role of LiCl is multifaceted; it is believed to facilitate the solubilization of the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for continued reaction. acs.orgorganic-chemistry.org This prevents the passivation of the zinc surface by the product. acs.org

Iodine: Iodine is another common activating agent for zinc metal. google.com It is thought to work by chemically cleaning the zinc surface, exposing fresh metal to the organohalide reagent. google.com Typically, a catalytic amount of iodine (1-10 mol % relative to zinc) is sufficient for this purpose. google.com The combination of iodine and a lithium halide, such as LiCl, can be particularly effective, with the iodine initiating the activation and the lithium salt enhancing the solubility of the organozinc product. google.com Other activating agents include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org

| Activating Agent | Proposed Mechanism of Action | Typical Conditions |

|---|---|---|

| Lithium Chloride (LiCl) | Solubilizes the organozinc product from the zinc surface, exposing fresh metal. acs.orgorganic-chemistry.org | Used as an additive in THF. organic-chemistry.org |

| Iodine (I₂) | Chemically cleans the zinc surface, removing the oxide layer. google.com | Catalytic amounts (1-10 mol %). google.com |

| 1,2-Dibromoethane | Activates zinc for redox reactions. wikipedia.org | Used in combination with other activators. wikipedia.org |

| Trimethylsilyl chloride | Activates zinc for redox reactions. wikipedia.org | Used in combination with other activators. wikipedia.org |

The choice of solvent is crucial in the synthesis of organozinc reagents. The solvent not only needs to solubilize the reactants but also influences the reactivity of the zinc surface and the stability of the organozinc product.

Tetrahydrofuran (THF): THF is the most commonly employed solvent for the direct synthesis of organozinc halides. organic-chemistry.org Its moderate polarity and coordinating ability help to solvate the organozinc species. The use of LiCl in THF has become a standard protocol, as it enhances reaction rates and yields, often allowing the reaction to proceed at room temperature. organic-chemistry.org

Polar Aprotic Solvents: While historically, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were considered necessary for the formation of organozinc reagents, modern methods have largely moved away from their use as the primary solvent. nih.gov However, they can still play a role as co-solvents or additives. These solvents are believed to accelerate the oxidative addition step by stabilizing the transient charged intermediates formed during the single-electron transfer process. nih.gov The interaction of DMSO with the components of a reaction system can modulate the microstructure of the reaction medium. nih.gov

| Solvent | Role in the Reaction | Key Characteristics |

|---|---|---|

| Tetrahydrofuran (THF) | Primary solvent for direct zincation, solvates the organozinc reagent. organic-chemistry.org | Medium polarity, coordinating solvent. google.com |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Can accelerate the oxidative addition step by stabilizing intermediates. nih.gov | High polarity, can increase reaction rates. nih.gov |

A significant advantage of using direct zinc insertion, particularly with the LiCl activation method, is the high degree of functional group tolerance. This allows for the synthesis of complex organozinc reagents without the need for protecting groups.

The direct zincation of aryl bromides is compatible with a wide array of functional groups, including esters, nitriles, and amides. organic-chemistry.org This chemoselectivity is a key feature that makes organozinc reagents highly valuable in multi-step organic synthesis. The use of highly reactive "Rieke zinc," prepared by the reduction of ZnCl₂ with potassium, also allows for the direct reaction with aryl bromides and tolerates sensitive functional groups like nitriles, esters, amides, ethers, sulfides, and ketones. wikipedia.orgsigmaaldrich.com

Transmetalation Routes

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic species with a zinc salt. This method is often used when the direct insertion is sluggish or when the precursor organometallic is readily available.

Organolithium reagents can be prepared from the corresponding aryl bromide via a lithium-halogen exchange reaction. The resulting aryllithium compound is then reacted with a zinc halide, typically zinc bromide (ZnBr₂), to afford the desired organozinc bromide. This transmetalation is driven by the difference in electronegativity between lithium and zinc. However, the high reactivity of organolithium reagents can limit the functional group tolerance of this method. researchgate.net

A more common transmetalation route involves the use of Grignard reagents. The precursor, 2-(Cyclohexyl)phenylmagnesium bromide, is first prepared by the reaction of 2-bromo-1-cyclohexylbenzene with magnesium metal. While the reaction between cyclohexyl bromide and magnesium starts more quickly, the yield of cyclohexylmagnesium bromide is lower than that of cyclohexylmagnesium chloride. orgsyn.org This Grignard reagent is then treated with a zinc halide, such as zinc bromide, to yield this compound and a magnesium dihalide byproduct. researchgate.net This method is often synthetically straightforward and benefits from the well-established procedures for Grignard reagent formation.

Utility of Bimetallic Reagents in Halogen/Zinc Exchange

The direct insertion of metallic zinc into the carbon-halogen bond of aryl halides can be a sluggish process. The use of bimetallic reagents has emerged as a powerful strategy to facilitate the halogen-zinc exchange, particularly for sterically hindered or less reactive aryl halides. These reagents enhance the nucleophilicity of the exchange agent, enabling milder reaction conditions and broader substrate scope. nih.govnih.gov

One of the most common approaches involves the use of triorganozincates, such as R₃ZnLi, which are formed by the reaction of a diorganozinc compound with an organolithium reagent. nih.gov These "ate" complexes are more reactive than their neutral counterparts and can efficiently perform iodine or bromine-zinc exchange reactions. For the synthesis of this compound, this would involve the reaction of 2-cyclohexylbromobenzene with a trialkylzincate.

Another significant advancement is the use of lithium chloride (LiCl) as an additive in the direct reaction of an organic halide with zinc metal. beilstein-journals.org While not a bimetallic reagent in the classical sense, the presence of LiCl breaks up the zinc salt aggregates formed during the reaction, increasing the solubility and reactivity of the organozinc species. This "activating agent" is crucial for the efficient formation of many arylzinc reagents from the corresponding bromides. The synthesis of this compound from 2-cyclohexylbromobenzene and zinc dust would likely benefit significantly from the presence of a stoichiometric amount of LiCl in a solvent like tetrahydrofuran (THF).

Furthermore, the combination of diorganozincs with lithium alkoxides has been shown to create highly reactive exchange reagents. researchgate.net For instance, di-sec-butylzinc complexed with two equivalents of a lithium alkoxide can effect rapid halogen-zinc exchange on various aryl bromides. researchgate.net This approach offers a highly reactive yet tolerant method that could be applied to the synthesis of this compound.

The table below summarizes the types of bimetallic and activated systems used for halogen-zinc exchange.

| Reagent/System | General Formula/Composition | Application | Reference |

| Triorganozincate | R₃ZnLi | Br/Zn and I/Zn exchange on aryl and vinyl halides | nih.gov |

| "Turbo-Grignard" | iPrMgCl·LiCl | Preparation of Grignard reagents for transmetalation | nih.gov |

| Activated Zinc | Zn dust with LiCl | Direct synthesis of arylzinc halides from aryl bromides | beilstein-journals.org |

| Alkoxide-activated Diorganozinc | R₂Zn·2LiOR' | Highly reactive exchange for aryl bromides and iodides | researchgate.net |

Alternative and Advanced Synthetic Approaches (e.g., Electrochemical Generation)

Beyond traditional chemical methods, electrochemical synthesis offers a compelling alternative for the generation of organozinc halides. This technique avoids the use of highly reactive organometallic precursors and can often be performed under milder conditions. The process typically involves the reduction of an organic halide at a sacrificial zinc anode in an electrochemical cell. nih.gov

The electrochemical generation of arylzinc compounds has been successfully demonstrated for a variety of substituted aryl halides. nih.gov In a typical setup, a solution of the aryl halide (e.g., 2-cyclohexylbromobenzene) in a suitable solvent like acetonitrile (B52724) or dimethylformamide, containing a supporting electrolyte, is subjected to electrolysis. A sacrificial zinc anode is consumed during the reaction, forming the arylzinc halide in solution.

The efficiency and selectivity of the electrochemical synthesis can be significantly enhanced by the use of a catalyst. Cobalt salts have proven to be particularly effective catalysts for the electrochemical formation of arylzinc species from aryl bromides. nih.gov The cobalt catalyst facilitates the electron transfer from the cathode to the aryl halide, initiating the formation of the organozinc reagent.

The key components and conditions for a typical electrochemical synthesis of an arylzinc halide are outlined in the table below.

| Parameter | Description | Typical Conditions | Reference |

| Anode | Sacrificial metal that is consumed | Zinc (Zn) | nih.gov |

| Cathode | Inert electrode | Carbon, Nickel, or Steel | nih.gov |

| Substrate | Organic halide | Aryl bromide or chloride | nih.gov |

| Solvent | Polar aprotic solvent | Acetonitrile (ACN), Dimethylformamide (DMF) | nih.gov |

| Catalyst | Transition metal salt (optional) | Cobalt(II) bromide (CoBr₂) | nih.gov |

| Supporting Electrolyte | Provides conductivity | Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) | nih.gov |

This electrochemical approach offers a potentially greener and more direct route to this compound, avoiding the need for pre-formed organometallic reagents and often proceeding with high efficiency.

Reactivity and Reaction Pathways of 2 Cyclohexyl Phenylzinc Bromide

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. acs.org For organozinc reagents with a secondary alkyl group, such as 2-(Cyclohexyl)phenylzinc bromide, a significant challenge is the potential for β-hydride elimination, which can lead to undesired side products. stackexchange.com

Research has shown that the choice of ligand is critical to favor the desired reductive elimination pathway over β-hydride elimination. stackexchange.com An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides with a range of aryl bromides and activated aryl chlorides. stackexchange.comnih.gov This system employs a specialized biaryldialkylphosphine ligand, CPhos, which has demonstrated superiority over other ligands like SPhos and XPhos in maximizing the yield of the desired branched product. stackexchange.com The reactions are typically conducted at ambient temperature using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst. stackexchange.com This methodology is effective for a broad scope of substrates, including sterically and electronically demanding aryl halides, and tolerates various functional groups. stackexchange.comnih.gov

While specific data for this compound is not prevalent, the reactivity of analogous secondary alkylzinc halides provides a strong predictive model for its behavior. The following table illustrates the efficacy of the CPhos-based palladium catalyst system in the Negishi coupling of various secondary alkylzinc halides with aryl halides.

Table 1: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides Data based on analogous secondary alkylzinc systems.

| Organozinc Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Isopropylzinc bromide | 2-Bromobenzonitrile | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | RT | 91 | stackexchange.com |

| Isopropylzinc bromide | 4-Chloroacetophenone | 2 mol% Pd(OAc)₂, 4 mol% CPhos | THF/Toluene | RT | 91 | stackexchange.com |

| Cyclopentylzinc bromide | 2-Bromoanisole | 2 mol% Pd(OAc)₂, 4 mol% CPhos | THF | RT | 88 | stackexchange.com |

| Cyclohexylzinc bromide | 4-Bromobenzonitrile | 2 mol% Pd(OAc)₂, 4 mol% CPhos | THF/Toluene | RT | 95 | stackexchange.com |

| Cyclohexylzinc bromide | 1-Bromo-4-chlorobenzene | 2 mol% Pd(OAc)₂, 4 mol% CPhos | THF | RT | 93 | stackexchange.com |

The addition of organozinc reagents to carbonyl compounds is a fundamental method for creating secondary and tertiary alcohols. This can be achieved via a Barbier-type reaction, where the organozinc species is generated in situ. wikipedia.org In the context of this compound, this would involve reacting 2-cyclohexylphenyl bromide with metallic zinc in the presence of an aldehyde or ketone. wikipedia.orgmdpi.com This one-pot procedure is advantageous as it avoids the isolation of the often-unstable organometallic reagent. wikipedia.org Zinc-mediated Barbier reactions are known to be effective for a range of aldehydes and ketones, including aromatic and non-aromatic variants, and can often be performed in aqueous media, highlighting their functional group tolerance. wikipedia.orgmdpi.com

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound using zinc metal. researchgate.net Extensions of this reaction type can involve other organozinc halides. The core transformation is the nucleophilic addition of the organozinc reagent to the carbonyl carbon. Therefore, this compound is expected to react readily with aldehydes and ketones to furnish the corresponding alcohol adducts.

The general scheme for the Barbier-type reaction is presented below, illustrating the expected reaction of 2-cyclohexylphenyl bromide.

Table 2: Representative Barbier-type Reactions with Aldehydes and Ketones Data based on analogous zinc-mediated reactions.

| Organic Halide | Carbonyl Compound | Metal/Conditions | Product Type | Yield (%) | Citation |

|---|---|---|---|---|---|

| 3-Bromocyclohexene | Benzaldehyde | Zn, aq. NH₄Cl, THF | Homoallylic Alcohol | 87 | mdpi.com |

| Allyl Bromide | 2-Naphthaldehyde | Zn, THF | Homoallylic Alcohol | 92 | organicreactions.org |

| Allyl Bromide | Acetophenone | Zn, THF | Homoallylic Alcohol | 90 | organicreactions.org |

| 2-Bromophenyl Halide (generic) | Aldehyde/Ketone | Zn, Ball-milling | Tertiary Alcohol | 76 | organicreactions.org |

Organozinc halides can participate in conjugate addition (1,4-addition) reactions, particularly with α,β-unsaturated ketones (enones) that cannot be easily enolized. researchgate.netorganic-chemistry.org Research has demonstrated that arylzinc halides, prepared by the direct insertion of zinc into aryl halides in the presence of lithium chloride, undergo uncatalyzed conjugate addition to these enones in excellent yields. organic-chemistry.org

A critical finding is the profound influence of the solvent on this reaction's success. The use of 1,2-dimethoxyethane (B42094) (DME) is crucial, as it facilitates the reaction, whereas tetrahydrofuran (B95107) (THF) renders the organometallic species much less reactive. organic-chemistry.org The reaction proceeds smoothly for various arylzinc iodides and substituted enones, tolerating both electron-withdrawing and electron-donating groups. organic-chemistry.org Although direct studies on this compound are scarce, the established reactivity of other arylzinc halides under these conditions strongly suggests its capability to undergo similar 1,4-additions.

Table 3: Uncatalyzed Conjugate Addition of Arylzinc Halides to Enones in DME Data based on analogous arylzinc systems.

| Arylzinc Halide | Enone Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Phenylzinc iodide | Chalcone | DME | 50 | 2 | 98 | organic-chemistry.org |

| Phenylzinc iodide | 4'-Methylchalcone | DME | 50 | 2 | 95 | organic-chemistry.org |

| Phenylzinc iodide | 4-Methoxychalcone | DME | 50 | 6 | 98 | organic-chemistry.org |

| 4-Fluorophenylzinc iodide | Chalcone | DME | 50 | 2 | 98 | organic-chemistry.org |

Allylation reactions involving this compound would typically describe its use as a nucleophile in a cross-coupling reaction with an allylic electrophile, such as allyl bromide or allyl chloride. This transformation results in the formation of an allyl-aryl bond and falls under the broader category of Negishi cross-coupling reactions with sp³-hybridized electrophiles.

The success of such sp³-sp³ couplings can be challenging, but palladium-N-heterocyclic carbene (NHC) catalyst systems have been developed that effectively couple unactivated primary bromides with alkyl organozinc reagents at room temperature. Given the established utility of this compound in Negishi couplings with sp² centers, its reaction with reactive sp³ electrophiles like allylic halides is highly feasible under appropriate catalytic conditions, likely involving a palladium source and a suitable ligand to facilitate the coupling.

Carbometalation is a reaction class where a carbon-metal bond adds across a carbon-carbon multiple bond (an alkene or alkyne). wikipedia.org This process, also known as carbozincation when involving an organozinc reagent, generates a new organozinc species that can be trapped by an electrophile. researchgate.net

However, the uncatalyzed carbozincation of unactivated alkenes and alkynes is generally a difficult transformation and is not a common reaction pathway for simple organozinc halides. researchgate.netorganic-chemistry.org These reactions often require transition metal catalysis (e.g., using Ni or Zr) or specially activated substrates, such as those containing a directing group adjacent to the multiple bond, to proceed efficiently. wikipedia.orgorganic-chemistry.org A review of the scientific literature indicates that this reaction pathway is not well-documented for reagents like this compound reacting with simple, unactivated π-systems.

Stereochemical Outcomes in Reactions of this compound

The stereochemistry of the cyclohexyl moiety and the potential for creating new stereocenters are critical aspects of the reactivity of this compound.

Reactions involving substituted cyclohexylzinc reagents are known to proceed with high levels of stereocontrol, yielding specific diastereomers preferentially. In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the stereochemistry of the reactants significantly influences the stereochemistry of the product. For instance, in couplings involving chiral, non-racemic alkylzinc reagents, the stereochemical information is effectively transferred to the product researchgate.net.

A relevant study demonstrated that the Negishi cross-coupling of a chiral iodo-cyclohexane derivative, after conversion to its corresponding zinc reagent, proceeded with high diastereoselectivity to exclusively form the trans-substituted product researchgate.net. This suggests that a reaction of a stereochemically defined this compound (e.g., one derived from a specific diastereomer of 1-bromo-2-cyclohexylbenzene) would likely exhibit high diastereoselectivity in its coupling reactions. The steric bulk of the ortho-cyclohexyl group would play a significant role in directing the approach of the electrophile and influencing the rotational barriers, thereby controlling the diastereomeric outcome.

A hallmark of the Negishi cross-coupling reaction is that it generally proceeds with retention of configuration at the sp²-hybridized carbon of the organometallic reagent. More importantly for a compound like this compound, if the cyclohexyl ring contains a stereocenter (for example, if it were substituted), palladium-catalyzed cross-couplings involving sp³-hybridized organozinc reagents are known to be stereospecific, also proceeding with retention of configuration nih.govwikipedia.org.

This stereochemical fidelity is a key advantage of using organozinc reagents in complex molecule synthesis nih.govorganic-chemistry.org. The mechanism of the transmetalation step from zinc to palladium is believed to occur with retention of the stereocenter's configuration. Therefore, if a chiral, enantioenriched form of this compound were used in a Negishi coupling, the configuration of the chiral center on the cyclohexyl ring would be expected to be retained in the final product. While some reaction conditions or ligands can lead to an erosion of stereochemistry, modern protocols are generally optimized to ensure high stereochemical integrity acs.org.

Functional Group Compatibility in Reactions with this compound

A significant advantage of organozinc reagents over more reactive organometallic counterparts like organolithium or Grignard reagents is their superior functional group tolerance chem-station.comwikipedia.org. This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups sigmaaldrich.com.

This compound is compatible with a wide array of functional groups present on either the coupling partner or on the organozinc reagent itself. This tolerance is particularly evident in Negishi cross-coupling reactions researchgate.net. The direct preparation of functionalized organozinc reagents from organic halides using activated zinc (Rieke® Zinc) demonstrates their ability to tolerate sensitive groups sigmaaldrich.com. Research has consistently shown that functional groups such as esters, nitriles, amides, ketones, ethers, and sulfides are well-tolerated in reactions involving organozinc compounds nih.govsigmaaldrich.com. This broad compatibility makes reagents like this compound highly valuable tools in multi-step organic synthesis.

Table 3: Functional Group Compatibility of this compound

| Functional Group | Compatibility | Notes |

|---|---|---|

| Ester | Compatible | Does not typically react with ester groups, allowing their presence in coupling partners. sigmaaldrich.com |

| Nitrile | Compatible | Nitrile groups are stable under typical Negishi coupling conditions. sigmaaldrich.com |

| Ketone | Compatible | Generally tolerated, especially in catalyzed cross-coupling reactions where the catalyst is more reactive than the ketone carbonyl. sigmaaldrich.com |

| Amide | Compatible | Amide functionalities are robust and do not interfere. sigmaaldrich.com |

| Ether | Compatible | Ether linkages are inert to organozinc reagents. sigmaaldrich.com |

| Sulfide | Compatible | Sulfide groups are well-tolerated. sigmaaldrich.com |

| Halides (Aryl/Vinyl) | Compatible | Can be present on the organozinc fragment or act as the electrophilic partner in cross-coupling. nih.gov |

| Acidic Protons (e.g., -OH, -NH₂, -COOH) | Incompatible | Will be deprotonated by the organozinc reagent, consuming it in an acid-base reaction. Protection is required. |

Compound Index

Applications in Advanced Organic Synthesis

Complex Molecule Synthesis via Negishi Coupling

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of carbon-carbon bond formation. The use of 2-(Cyclohexyl)phenylZinc Bromide in this context allows for the direct introduction of the 2-cyclohexylphenyl moiety, a structural motif present in various complex molecules.

A significant challenge in the coupling of secondary alkylzinc reagents, such as those with a cyclohexyl group, is the potential for undesired side reactions, primarily β-hydride elimination. However, advancements in catalyst systems have largely overcome this hurdle. Research has demonstrated that the use of palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands is crucial for promoting the desired reductive elimination pathway over competing side reactions. organic-chemistry.orgnih.gov

Key to the successful implementation of this compound in Negishi coupling is the choice of the appropriate palladium catalyst and reaction conditions. Ligands such as CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have been shown to be highly effective in facilitating the coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides. organic-chemistry.orgnih.govnih.gov These catalyst systems generally lead to high yields and excellent selectivity for the desired cross-coupled product.

The reaction conditions are typically mild, often proceeding at room temperature, and demonstrate a broad substrate scope. This allows for the coupling of this compound with a wide range of electronically and sterically diverse aryl and heteroaryl halides, including those bearing functional groups that might be sensitive to more aggressive reagents.

Table 1: Illustrative Examples of Negishi Coupling with Secondary Alkylzinc Halides

| Aryl Halide | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromobenzonitrile | CPhos | 1 | THF | 25 | 85 | nih.gov |

| 4-Chloroacetophenone | CPhos | 1.5 | Toluene/THF | 25 | 92 | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | RuPhos | 2 | NEP/LiCl | 25 | 95 | nih.gov |

| 2-Bromo-6-methoxynaphthalene | CPhos | 1 | Toluene/THF | 25 | 88 | organic-chemistry.org |

This table presents generalized data for the coupling of secondary alkylzinc halides to illustrate the effectiveness of modern catalyst systems under various conditions. NEP (N-Ethylpyrrolidone) and LiCl are often used as additives to enhance reactivity and selectivity. nih.gov

Stereoselective Synthesis of Chiral Compounds

The development of stereoselective methods for the synthesis of chiral molecules is a paramount goal in organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. While specific examples detailing the enantioselective coupling of this compound with chiral ligands are not extensively documented in readily available literature, the principles of stereoselective Negishi coupling with related secondary organozinc reagents provide a strong foundation for its potential in this area.

The key to achieving enantioselectivity in these reactions lies in the use of a chiral catalyst, typically a palladium complex bearing a chiral phosphine ligand. The chiral ligand creates a dissymmetric environment around the metal center, which can differentiate between the two enantiotopic faces of the prochiral organozinc reagent or the aryl halide, leading to the preferential formation of one enantiomer of the product.

For related secondary alkylzinc reagents, ligands such as those based on ferrocene (B1249389) or binaphthyl scaffolds have been employed to induce asymmetry. The success of such a reaction is highly dependent on the precise interplay between the structures of the organozinc reagent, the organic halide, the chiral ligand, and the reaction conditions.

A related concept is diastereoselective coupling, where the inherent chirality of a substrate is used to control the formation of a new stereocenter. For instance, the coupling of a chiral, non-racemic cyclohexylzinc reagent with an aryl halide can proceed with high diastereoselectivity, where the incoming aryl group is directed to a specific face of the cyclohexane (B81311) ring. Research by Knochel and coworkers has shown that functionalized cyclohexylzinc reagents can undergo highly diastereoselective palladium-catalyzed cross-coupling reactions. nih.gov In these cases, the stereochemical outcome is often dictated by the thermodynamic preference for the intermediate palladium moiety to occupy an equatorial position on the cyclohexyl ring to minimize steric interactions. nih.gov

Access to Polyfunctionalized Aromatic and Heteroaromatic Systems

The ability to construct highly substituted and functionalized aromatic and heteroaromatic frameworks is crucial for the synthesis of a wide array of functional materials, pharmaceuticals, and natural products. The Negishi coupling with this compound provides a direct and efficient route to such systems, owing to its high functional group tolerance.

The mild reaction conditions and the nature of the organozinc reagent allow for the presence of a variety of functional groups on both the organozinc species and the coupling partner. This compatibility obviates the need for extensive protecting group strategies that are often required with more reactive organometallic reagents like organolithiums or Grignard reagents. Functional groups such as esters, nitriles, ketones, and even some acidic protons can be tolerated under the optimized Negishi coupling conditions. organic-chemistry.orgnih.gov

The coupling of this compound with functionalized aryl or heteroaryl halides directly yields polyfunctionalized biaryl structures. For example, coupling with a halogenated aromatic ester would produce a biaryl compound containing both the bulky cyclohexylphenyl group and an ester functionality, which can be further elaborated.

Table 2: Functional Group Tolerance in Negishi Coupling of Secondary Alkylzinc Halides

| Functional Group on Aryl Halide | Result | Reference |

| Ester | Tolerated | organic-chemistry.org |

| Nitrile | Tolerated | organic-chemistry.orgnih.gov |

| Aldehyde | Tolerated | organic-chemistry.org |

| Ketone | Tolerated | nih.gov |

| Amide | Tolerated | nih.gov |

| Ether | Tolerated | nih.gov |

| Nitro | Tolerated | organic-chemistry.org |

This table summarizes the general tolerance of Negishi couplings involving secondary alkylzinc halides to various functional groups, underscoring the versatility of this methodology for constructing complex, functionalized molecules.

Furthermore, the reaction is not limited to simple aromatic systems. A wide range of heteroaromatic halides, including those based on pyridine, pyrimidine, indole, and pyrazole, can be successfully coupled. This opens up avenues for the synthesis of complex heterocyclic structures that are prevalent in medicinal chemistry. The ability to forge a bond between a sterically demanding cyclohexylphenyl group and a functionalized heterocycle is a powerful tool for generating novel molecular scaffolds.

Mechanistic Investigations of 2 Cyclohexyl Phenylzinc Bromide Reactions

Mechanism of Zinc Insertion and Oxidative Addition

The formation of 2-(Cyclohexyl)phenylzinc bromide from 2-bromo-1-cyclohexylbenzene and metallic zinc is fundamentally an oxidative addition process. wikipedia.org In this reaction, the zinc metal inserts into the carbon-bromine bond. wikipedia.org The efficiency of this step is often dependent on the activation of the zinc surface to remove passivating oxide layers. nih.gov

The mechanism can proceed through different pathways, including a concerted three-centered associative mechanism or a stepwise radical pathway. libretexts.org The radical pathway is often initiated by a single-electron transfer (SET) from the zinc metal to the aryl halide. nih.gov This SET event generates a radical anion, which then fragments into an aryl radical and a bromide anion. rsc.org The resulting aryl radical is subsequently trapped by a zinc species to form the final organozinc product. nih.gov The choice of solvent can significantly influence the reaction, with polar aprotic solvents known to accelerate the oxidative addition. nih.gov

| Activation Method | Description | Reference |

| Chemical Additives | Use of agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl) to clean the zinc surface. | nih.gov |

| Rieke Zinc | Reduction of ZnCl2 with an alkali metal to produce highly reactive zinc powder. | nih.gov |

| Mechanochemical | Ball-milling to activate zinc and generate the organozinc reagent in situ. | nih.govresearchgate.net |

Role of Transmetalation in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, the transmetalation step involves the transfer of the cyclohexylphenyl group from the zinc reagent to the metal catalyst, typically a palladium or nickel complex. wikipedia.orgnih.gov This step is a pivotal part of the catalytic cycle. researchgate.net

Kinetic Studies of Transmetalation

Kinetic investigations have revealed that transmetalation can be the rate-limiting step in some Negishi coupling reactions. acs.orgresearchgate.net The rate of this process is influenced by several factors, including the nature of the organozinc reagent, the ligands on the transition metal catalyst, and the solvent. nih.gov For instance, the use of more polar solvents can facilitate the reaction. nih.gov Studies have shown that the transmetalation rate can vary with different arylzinc reagents, with measured rate constants providing quantitative insight into these differences. acs.org

Influence of Zincate Formation

The reactivity of organozinc reagents in transmetalation can be significantly enhanced by the formation of higher-order zincates. researchgate.netacs.org These anionic "ate" complexes are formed by the addition of salts, most commonly lithium chloride, to the organozinc reagent. nih.govacs.org For this compound, this would lead to the formation of a more nucleophilic species. nih.gov This increased nucleophilicity accelerates the transfer of the organic group to the transition metal catalyst. researchgate.net The formation of these zincates is believed to weaken the carbon-zinc bond, thereby facilitating the transmetalation process. researchgate.net

Radical Pathways and Single-Electron Transfer Mechanisms

While many cross-coupling reactions are thought to proceed via two-electron pathways, the involvement of radical mechanisms and single-electron transfer (SET) events is a crucial consideration, particularly in the formation of the organozinc reagent itself. nih.govnih.gov The direct insertion of zinc into an aryl halide is often proposed to initiate via a SET from the zinc metal to the halide. nih.govifmo.ru This can lead to the formation of radical intermediates. rsc.orgnih.gov

In the context of cross-coupling, some nickel-catalyzed reactions are also believed to proceed through radical pathways. nih.govacs.org The catalyst can initiate the formation of a carbon-centered radical, which then participates in the catalytic cycle. nih.gov The specific pathway can depend on the nature of the catalyst and the substrates involved. nih.gov

Intermediates and Transition State Analysis

The elucidation of intermediates and transition states in reactions involving this compound relies heavily on a combination of experimental techniques and computational modeling. nih.govrsc.org In the Negishi coupling, key intermediates include the oxidative addition product of the aryl halide to the low-valent metal catalyst and the species formed after transmetalation. rsc.org

| Intermediate/Transition State | Role in Reaction | Investigative Method |

| Oxidative Addition Adduct | Product of aryl halide addition to the catalyst. | Spectroscopy, DFT |

| Transmetalation Transition State | Key state for transfer of the organic group. | Kinetics, DFT |

| Reductive Elimination Precursor | The species from which the final product is formed. | Spectroscopy, DFT |

| Catalyst Resting States | Off-cycle species that can inhibit the reaction. | Spectroscopy, DFT |

| Bimetallic Pd-Zn Complexes | Can act as catalyst inhibitors. | ESI-MS, DFT |

Catalytic Aspects in Reactions Involving 2 Cyclohexyl Phenylzinc Bromide

Palladium Catalysis

Palladium complexes are widely recognized for their exceptional ability to catalyze cross-coupling reactions, such as the Negishi coupling, which joins an organozinc compound with an organic halide. nih.govrsc.org In the context of 2-(Cyclohexyl)phenylZinc Bromide, palladium catalysis provides a powerful method for the formation of carbon-carbon bonds. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The initial Pd(II) precatalyst is typically reduced in situ to the active Pd(0) species by the organozinc reagent itself. youtube.com This activation process consumes a small amount of the organometallic compound to generate a side product, but it is essential for initiating the catalytic cycle. youtube.com

Ligand Design and Optimization

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it directly influences the catalyst's stability, reactivity, and selectivity. researchgate.netnih.gov Ligands modify the electronic and steric properties of the palladium center, which in turn affects the rates of the elementary steps in the catalytic cycle. nih.gov For instance, electron-rich and sterically bulky ligands can facilitate the oxidative addition step and promote the formation of the active catalytic species. nih.govresearchgate.net

The development of novel ancillary ligands has been a key area of research to address challenges in palladium-catalyzed reactions, enabling the use of more challenging substrates under milder conditions. researchgate.net While specific ligand optimization studies for reactions involving this compound are not extensively detailed in the provided information, the general principles of ligand design for Negishi couplings are applicable. The goal is to create a palladium complex with the right balance of reactivity to efficiently facilitate the desired transformation while minimizing side reactions.

Role of Additives (e.g., Halide Salts)

Additives, particularly halide salts like lithium chloride (LiCl), can have a profound impact on the outcome of Negishi cross-coupling reactions. nih.govnih.gov The presence of LiCl is often essential for the efficient formation of organozinc reagents from organic halides and zinc metal, as it helps to solubilize the organozinc species and remove it from the metal surface. nih.govwikipedia.orgbeilstein-journals.org

In the context of the cross-coupling reaction itself, the role of halide additives can be complex and differs between alkylzinc and arylzinc reagents. nih.gov For arylzinc halides, such as this compound, salt additives are crucial for the reaction to proceed in less polar solvents like THF. nih.gov However, unlike alkylzincs which are believed to form higher-order zincates to facilitate transmetalation, the primary role of the salt with arylzincs appears to be increasing the polarity of the reaction medium. nih.govresearchgate.net This increased polarity helps to break down aggregates of the arylzinc halide, making it more available for transmetalation to the palladium center. researchgate.net Interestingly, even ZnX2 can act as a sufficient additive for arylzinc coupling, a condition that would typically inhibit alkylzinc coupling. nih.gov Tetrabutylammonium iodide (Bu4NI) has also been shown to be an effective additive, with the yield of the coupling product increasing significantly with higher equivalents of the salt. nih.gov This effect is attributed to the stabilization of palladium nanoparticles, which are the active catalytic species. nih.gov

Nickel Catalysis

Nickel has emerged as a cost-effective and highly effective alternative to palladium for catalyzing cross-coupling reactions. nih.gov Nickel catalysts can promote the coupling of a wide range of electrophiles, including those that are challenging for palladium systems. wisc.edunih.govwisc.edu The general mechanism for nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Nickel catalysis has been successfully applied to the cross-electrophile coupling of aryl bromides with primary alkyl bromides, providing an efficient route to primary alkylated arenes. nih.gov This methodology highlights the ability of nickel to tolerate various functional groups. nih.gov

Enantioselective Nickel-Catalyzed Reactions

A significant advantage of nickel catalysis is its application in enantioselective transformations, allowing for the synthesis of chiral molecules. nih.govcaltech.edursc.orgsemanticscholar.org While specific examples involving this compound are not provided, the development of enantioselective nickel-catalyzed reactions is a rapidly advancing field. For instance, nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles have been achieved with high enantioselectivity through the design of new chiral N-heterocyclic carbene (NHC) ligands. rsc.orgsemanticscholar.org This demonstrates the potential for developing asymmetric cross-coupling reactions with organozinc reagents like this compound to produce enantioenriched products containing the 2-cyclohexylphenyl moiety.

Cobalt and Other Transition Metal Catalysis

In the quest for more sustainable and economical catalytic systems, first-row transition metals like cobalt and iron have gained increasing attention. nih.govresearchgate.net Cobalt, in particular, has shown promise in catalyzing cross-coupling reactions of functionalized alkylzinc reagents with (hetero)aryl halides. nih.gov

A combination of cobalt(II) chloride and a bipyridine ligand can effectively couple primary and secondary alkylzinc reagents. nih.gov Notably, these cobalt-catalyzed reactions can proceed with high diastereoselectivity, for example, in the coupling of 1,3- and 1,4-substituted cycloalkylzinc reagents. nih.gov This suggests that cobalt catalysis could be a valuable tool for stereoselective synthesis involving this compound. Furthermore, cobalt catalysis has been extended to the coupling of alkynylzinc pivalates with (hetero)aryl and alkenyl halides. nih.gov

While specific applications of iron or copper catalysis with this compound are not detailed, the broader field of cross-coupling is exploring these metals as viable alternatives to palladium and nickel. nih.govresearchgate.net For instance, copper is often used as a co-catalyst in palladium-catalyzed reactions involving organozinc reagents. nih.gov

Zinc as a Catalyst (e.g., in Hydroamination)

Beyond its role as a component of the organometallic reagent, zinc itself can act as a catalyst in certain organic transformations, most notably in hydroamination reactions. researchgate.netnih.govrsc.org Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. acs.org

Simple zinc salts, such as zinc triflate (Zn(OTf)2), have been shown to be effective catalysts for the intermolecular hydroamination of terminal alkynes with anilines. nih.gov These reactions proceed with high regioselectivity and tolerate a variety of functional groups. nih.gov The mechanism of Zn(OTf)2-catalyzed hydroamination is thought to involve the activation of the alkyne by the zinc catalyst, followed by nucleophilic attack of the amine. rsc.org Cationic organozinc complexes have also been investigated as precatalysts for hydroamination reactions, with the highest activity often observed in the absence of donor ligands. nih.gov

While the direct use of this compound as a catalyst for hydroamination is not reported, the established catalytic activity of other zinc compounds in this transformation highlights the versatility of zinc in organic synthesis.

Data Tables

Table 1: Overview of Catalytic Systems for Reactions Involving Aryl/Alkyl Zinc Reagents

| Catalyst System | Reagent Type | Reaction Type | Key Features |

| Palladium/Ligand | Arylzinc Halide | Negishi Cross-Coupling | Ligand design is crucial for reactivity and selectivity. researchgate.netnih.gov |

| Palladium/Halide Salt | Arylzinc Halide | Negishi Cross-Coupling | Halide additives increase medium polarity, facilitating transmetalation. nih.govresearchgate.net |

| Nickel/Ligand | Alkyl/Aryl Halides | Cross-Electrophile Coupling | Cost-effective alternative to palladium; tolerates various functional groups. nih.govnih.gov |

| Nickel/Chiral Ligand | Amide Electrophiles | Enantioselective Mizoroki–Heck Cyclization | Enables synthesis of enantioenriched products. rsc.orgsemanticscholar.org |

| Cobalt/Ligand | Alkylzinc Reagents | Cross-Coupling | High diastereoselectivity achievable. nih.gov |

| Zinc Triflate | Terminal Alkynes/Anilines | Intermolecular Hydroamination | Simple, inexpensive, and effective catalyst. nih.gov |

This table provides a summary of different catalytic systems and their applications in reactions relevant to the chemistry of organozinc reagents.

Structure Reactivity Relationships and Computational Studies

Influence of Solvent Coordination on Reactivity and Structure

The solvent is a critical component in organozinc chemistry, directly participating in the chemical environment of the metallic center. mdpi.comrsc.org For an organozinc halide such as 2-(Cyclohexyl)phenylZinc bromide, coordinating solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can significantly impact its structure and reactivity. uni-muenchen.denih.gov

Solvent molecules coordinate to the Lewis acidic zinc center, which is coordinatively unsaturated. uu.nl This coordination is an exothermic process and alters the geometry around the zinc atom, typically favoring a more stable, tetracoordinate state. researchgate.netuu.nl The nature and strength of this coordination depend on the solvent's donor ability. For instance, more polar aprotic solvents can accelerate the formation of organozinc reagents. nih.govnih.gov Studies on similar organozinc systems have shown that the coordination environment directly dictates the downstream reactivity of the reagent in processes like Negishi cross-coupling reactions. nih.gov In a solvent like THF, dialkylzinc compounds show a low affinity for complexation, but the presence of a halogen ligand on the zinc atom, as in this compound, enhances both the acceptor and donor character of the zinc, promoting interactions with solvent molecules. wikipedia.org

Research has established that different solvents can lead to distinct coordination environments, which in turn affects reaction mechanisms. For example, studies comparing reagent generation in THF versus DMSO indicate that polar solvents can accelerate the initial oxidative addition step, while other additives might be responsible for solubilizing intermediates. nih.gov

Table 1: Effect of Solvents on Organozinc Reagent Formation and Structure

| Solvent | Observed Effect | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Common solvent for formation; LiCl additive accelerates solubilization of intermediates. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Accelerates the rate of oxidative addition compared to THF. | nih.gov |

| N,N-Dimethylformamide (DMF) | Used in polar aprotic solvent mixtures for organozinc synthesis. | uni-muenchen.denih.gov |

Role of Inorganic Salt Additives on Organozinc Reactivity

The addition of inorganic salts, particularly lithium halides like lithium chloride (LiCl), is a cornerstone of modern organozinc chemistry, profoundly influencing both the formation and reactivity of reagents like this compound. nih.govresearchgate.net For decades, the role of these salts, often byproducts of synthesis, was overlooked until it was discovered that their presence could dramatically alter reaction outcomes, in some cases being essential for the reaction to proceed at all. nih.govresearchgate.net

The primary roles of these salt additives include:

Solubilizing Intermediates: LiCl has been shown to break down aggregates of organozinc reagents and solubilize intermediates formed on the surface of zinc metal during oxidative addition, thereby accelerating reagent formation. nih.govnih.govnih.gov

Formation of Higher-Order Zincates: Salts react with organozinc halides (RZnX) or diorganozincs (R2Zn) to form more nucleophilic and reactive "ate" complexes, such as [RZnX2]⁻Li⁺ or [R2ZnX]⁻Li⁺. researchgate.netnih.govresearchgate.net These zincates are often the true reactive species in cross-coupling reactions.

Preventing Catalyst Inhibition: In palladium-catalyzed reactions like the Negishi coupling, zinc halides (e.g., ZnBr2) can form adducts with the Pd(0) catalyst, inhibiting its activity. The presence of salts like LiBr can form inorganic zincates with ZnBr2, preventing it from deactivating the palladium catalyst. researchgate.net

The choice of salt and its concentration can be fine-tuned to optimize reaction conditions, highlighting the complex equilibria at play in the reaction flask. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Approaches

To achieve a molecular-scale understanding of the complex solution behavior of organozinc reagents, experimental studies are often complemented by theoretical and computational methods. researchgate.net

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, geometry, and thermodynamic properties of organozinc compounds. nih.govnih.govmdpi.com For a molecule like this compound, DFT calculations can:

Optimize Geometries: Predict the most stable three-dimensional structures of the monomer, its aggregates, and its complexes with solvent molecules. nih.gov

Calculate Reaction Energetics: Determine the energy profiles of reaction pathways, such as the transmetalation step in a Negishi coupling, and identify transition states. nih.gov

Elucidate Electronic Properties: Analyze the nature of the carbon-zinc bond, charge distributions, and molecular orbitals (HOMO/LUMO), which provides insight into the compound's reactivity. nih.govnih.gov

Table 2: Representative Parameters from DFT Studies on Metal Complexes

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. | nih.gov |

| Bond Lengths/Angles | Calculated geometric parameters of the optimized structure. | Provides structural information and validates computational models against experimental data. | nih.govnih.gov |

While DFT provides static pictures of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. rsc.org MD simulations are particularly useful for understanding the role of the solvent and the dynamic equilibria present in solution. chemrxiv.orgnih.gov

For this compound in a solvent like THF, MD simulations can:

Model Solvation Shells: Simulate how solvent molecules arrange around the organozinc solute and the dynamics of this solvent cage. chemrxiv.orgnih.gov

Explore Conformational Space: Sample different conformations of the cyclohexyl and phenyl groups and their influence on reactivity.

Simulate Aggregation/Dissociation: Model the processes of how individual organozinc units come together to form dimers or larger aggregates and how they break apart. chemrxiv.org

Recent computational workflows combine MD simulations with DFT calculations to interpret experimental data, such as X-ray absorption spectra, providing a comprehensive picture of the solvation states and their impact on reactivity. chemrxiv.orgnih.gov These studies underscore that changes in the solvation state along a reaction coordinate can be key thermodynamic drivers for a reaction. nih.gov

Future Research Directions

Development of Novel Synthetic Routes to 2-(Cyclohexyl)phenylzinc Bromide

The preparation of arylzinc reagents is a cornerstone of their application. While traditional methods involving the direct insertion of zinc metal into aryl halides are common, future research will likely focus on more efficient, milder, and functional-group-tolerant routes to synthesize this compound.

One promising avenue is the refinement of methods for the direct insertion of highly activated zinc (e.g., Rieke zinc) into 2-bromo-1-cyclohexylbenzene. Further research could optimize the activation method and reaction conditions (solvent, temperature) to improve yields and minimize the formation of homocoupled byproducts, which can be a challenge with sterically hindered substrates.

Another key area is the development of halogen-zinc exchange reactions. This involves reacting the parent aryl bromide or iodide with a simple organozinc reagent like diethylzinc (B1219324) or diisopropylzinc. wikipedia.org This approach can proceed under mild conditions and often exhibits excellent functional group compatibility. organicreactions.org Future studies could explore a variety of organozinc precursors and catalysts to optimize the exchange process for the sterically encumbered 2-(cyclohexyl)phenyl system.

Furthermore, directed ortho-metalation strategies followed by transmetalation with a zinc salt (e.g., ZnBr₂) represent a powerful, alternative disconnection. msu.edu This would involve the deprotonation of cyclohexylbenzene (B7769038) at the 2-position using a directed metalating group and a strong base, followed by quenching with zinc bromide. The success of this route would hinge on identifying a suitable directing group that can be efficiently installed and can overcome the steric hindrance of the cyclohexyl moiety. The use of mixed lithium-zinc organometallic species could also provide a pathway to this reagent. beilstein-journals.org

Table 1: Potential Synthetic Routes for Future Investigation

| Method | Precursor | Key Reagents | Potential Advantages | Research Focus |

| Optimized Direct Insertion | 2-Bromo-1-cyclohexylbenzene | Activated Zinc (e.g., Rieke Zinc) | Direct, one-step process | Optimization of zinc activation and reaction conditions to improve yield and purity. |

| Halogen-Zinc Exchange | 2-Iodo-1-cyclohexylbenzene | R₂Zn (e.g., Et₂Zn, i-Pr₂Zn) | Mild conditions, high functional group tolerance. wikipedia.orgorganicreactions.org | Screening of zinc reagents and catalysts; suppression of side reactions. |

| Directed ortho-Metalation | Cyclohexylbenzene | Directing Group, Strong Base, ZnBr₂ | Regiospecific formation from an inexpensive precursor. msu.edu | Identification of effective directing groups and optimization of the metalation/transmetalation sequence. |

Expanding the Scope of Catalytic Reactions with this compound

The Negishi cross-coupling reaction is the primary application for arylzinc reagents, and expanding its scope for this compound is a major research goal. wikipedia.orgorganic-chemistry.org Future work will likely focus on using this reagent with a broader range of electrophilic partners and employing catalysts based on more earth-abundant metals.

While palladium catalysts are highly effective, there is a significant push towards using less expensive and more sustainable nickel-based systems. wikipedia.org Research into novel nickel catalysts, particularly those with sophisticated N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, could unlock new reactivity and allow for the coupling of this compound with traditionally challenging electrophiles like alkyl halides or fluorides. rsc.org

Beyond palladium and nickel, catalysts based on iron and cobalt are emerging as powerful alternatives for cross-coupling reactions. researchgate.net Developing iron- or cobalt-catalyzed protocols for the coupling of this compound would be a significant step forward in sustainable chemistry. These systems often operate via different mechanisms, potentially offering complementary reactivity to their palladium and nickel counterparts. researchgate.net

The scope of reactions could also be expanded beyond traditional C-C bond formation. For instance, cobalt-catalyzed aminations using organozinc reagents and O-benzoylhydroxylamines have been reported, opening the door to C-N bond-forming reactions. researchgate.net Applying this methodology to this compound would provide a direct route to sterically hindered aniline (B41778) derivatives. Additionally, gold- and silver-catalyzed multicomponent reactions could potentially incorporate this organozinc reagent to rapidly build molecular complexity. nih.gov

Table 2: Future Catalytic Applications for this compound

| Reaction Type | Catalyst System | Coupling Partner | Potential Product | Research Goal |

| Negishi Coupling | Nickel-NHC Complexes | Alkyl Halides | 2-Alkyl-1-cyclohexylbenzene | Overcoming β-hydride elimination; coupling with sp³-hybridized centers. rsc.orgnih.gov |

| Negishi Coupling | Iron or Cobalt Complexes | Aryl/Vinyl Halides | 2-Aryl/Vinyl-1-cyclohexylbenzene | Developing sustainable, earth-abundant metal catalysis. researchgate.net |

| C-N Coupling | Cobalt Complexes | O-Benzoylhydroxylamines | N-(2-Cyclohexylphenyl)amines | Expanding applications beyond C-C bond formation. researchgate.net |

| Fukuyama Coupling | Palladium Complexes | Thioesters | 2-Cyclohexylphenyl Ketones | Synthesis of complex ketones under mild conditions. wikipedia.orgyoutube.com |

Advanced Mechanistic Insights via In Situ Spectroscopic Techniques

A deeper understanding of the structure and reactivity of this compound in solution is critical for optimizing existing reactions and designing new ones. The Schlenk equilibrium, which describes the disproportionation of RZnX into R₂Zn and ZnX₂, is a key feature of organozinc reagents, and its position is highly dependent on the solvent and any additives present. wikipedia.org

Future research will employ advanced in situ spectroscopic techniques to probe the solution-state behavior of this compound. In situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹³C-labeled substrates, can provide detailed information about the different zinc species present in solution under catalytically relevant conditions. nih.gov This can help elucidate which species (the organozinc bromide or the diorganozinc) is the active transmetalating agent in a catalytic cycle.

Furthermore, techniques like in situ X-ray Absorption Spectroscopy (XAS) can provide element-specific information about the coordination environment of the zinc atom throughout a reaction. nih.gov This could reveal crucial details about solvent coordination and the formation of zincate complexes, which are known to influence reactivity. nih.govnih.gov By combining these in situ methods, researchers can build a comprehensive picture of the reaction mechanism, identifying key intermediates and understanding how factors like solvent and additives like lithium chloride influence the catalytic cycle. beilstein-journals.orgelsevier.com

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying organometallic reaction mechanisms. researchgate.netresearchgate.netacs.org For a complex reagent like this compound, computational modeling offers a powerful way to understand its reactivity and to rationally design new catalysts and reactions.

Future computational studies will focus on modeling the entire catalytic cycle for reactions involving this compound. springerprofessional.de This includes calculating the energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination. chinesechemsoc.org Such studies can pinpoint the rate-determining step and explain the origins of selectivity. For example, DFT calculations can model the transmetalation step with different catalyst ligands, helping to design ligands that lower the activation barrier and improve reaction efficiency. chinesechemsoc.orgchinesechemsoc.org

Computational modeling can also be used to predict entirely new modes of reactivity. By simulating the interaction of this compound with various substrates and potential catalysts, researchers can screen for novel transformations that might be challenging to discover through experimentation alone. researchgate.net This predictive power can guide synthetic efforts, saving time and resources by focusing on the most promising avenues for expanding the chemistry of this valuable organozinc reagent. The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound in organic synthesis. acs.orgnih.gov

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(Cyclohexyl)phenylZinc bromide, and how is its stability maintained during synthesis?

- Methodological Answer : The compound is typically synthesized via transmetallation or direct insertion of zinc metal into a preformed cyclohexylphenyl bromide precursor. Critical precautions include strict inert atmosphere handling (e.g., Argon) to prevent oxidation or hydrolysis, as organozinc reagents are highly moisture-sensitive. Reactions are performed in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) to avoid side reactions like β-hydride elimination. Post-synthesis, the reagent is stored in resealable, Argon-purged containers to maintain purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the ligand environment and zinc coordination. For crystallographic validation, single-crystal X-ray diffraction (employing SHELX software) resolves the three-dimensional structure, including bond angles and steric effects of the cyclohexyl group. Solid-state conformations can be compared to solution-phase data via dynamic NMR or computational modeling to assess flexibility .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

- Methodological Answer : Storage at –20°C under inert gas (Argon) in flame-sealed ampoules or ChemSeal bottles prevents decomposition. Prior to use, titrimetric assays (e.g., iodometric titration) quantify active zinc species. Reactivity is tested in model cross-coupling reactions (e.g., Negishi coupling) to verify batch consistency .

Advanced Research Questions

Q. What competing reaction pathways occur during the synthesis of this compound, and how can byproducts be minimized?

- Methodological Answer : Key side reactions include:

- Dehydrohalogenation : Formation of cyclohexene via HBr elimination, detectable by GC-MS.

- Dimerization : Formation of dodecahydrodiphenyl derivatives, identified via mass spectrometry.

Mitigation strategies involve optimizing reaction stoichiometry (e.g., excess Zn), low-temperature synthesis (–10°C), and rapid quenching to suppress equilibria. Kinetic studies using in situ IR or Raman spectroscopy track intermediate species .

Q. How does the steric bulk of the cyclohexyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, reducing transmetallation rates in couplings. Comparative studies with less bulky analogs (e.g., phenylzinc bromide) show slower reaction kinetics, requiring elevated temperatures (60–80°C) or polar solvents (e.g., DMF). Computational DFT models quantify steric parameters (e.g., %VBur) to predict substrate compatibility .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate zinc-ligand bonding and transition states in cross-coupling mechanisms. Solvent effects are incorporated via implicit models (e.g., PCM). Molecular dynamics (MD) simulations predict aggregation behavior in THF, critical for understanding solution-phase reactivity .

Q. How do solid-state and solution-phase conformations of this compound differ, and what implications does this have for catalytic applications?

- Methodological Answer : X-ray crystallography (SHELXL refinement) reveals pseudo-axial cyclohexyl orientations in the solid state, while NOESY NMR shows dynamic equatorial-axial interconversion in solution. This flexibility impacts catalytic cycles by modulating steric accessibility during substrate binding .

Data Contradiction Analysis

Q. Discrepancies in reported yields for this compound synthesis: How can experimental variables be optimized?

- Methodological Answer : Yield variations arise from differences in zinc purity, solvent dryness, and reaction time. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., Zn particle size, THF water content <50 ppm). Controlled studies show that ultrasonication during synthesis enhances zinc activation, improving yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.